molecular formula C21H21ClN2O3 B7693104 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide

3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B7693104
M. Wt: 384.9 g/mol
InChI Key: LSXCQIZLGVUJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic compound that has been widely used in scientific research as a tool to investigate various biological processes. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the mechanism of action of this enzyme.

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves the inhibition of PARP. PARP is an enzyme that catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process is involved in DNA repair, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide binds to the catalytic domain of PARP and inhibits its activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide are mainly related to its inhibition of PARP. Inhibition of PARP can lead to the accumulation of DNA damage and cell death, which can be beneficial in cancer treatment. In addition, inhibition of PARP can also lead to the suppression of inflammation and oxidative stress, which are involved in various diseases, such as neurodegenerative diseases and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments is its specificity towards PARP. This compound has a high affinity towards the catalytic domain of PARP, which makes it a valuable tool for studying the mechanism of action of this enzyme. In addition, this compound has been shown to have low toxicity towards normal cells, which makes it a potential candidate for cancer treatment.
However, there are also some limitations associated with the use of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments. One of the main limitations is the lack of selectivity towards different PARP isoforms. PARP consists of several isoforms, and inhibition of specific isoforms may have different biological effects. In addition, the use of this compound in in vivo experiments may be limited due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in scientific research. One of the main directions is the development of more selective PARP inhibitors that can target specific isoforms of this enzyme. In addition, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, may have synergistic effects in cancer treatment. Furthermore, the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, may also be explored in future research.

Synthesis Methods

The synthesis of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxy-8-methylquinoline-3-carbaldehyde, which is then reacted with 2-methoxyethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is then reacted with 3-chlorobenzoyl chloride to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been used in scientific research to investigate various biological processes. One of the main applications of this compound is as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and inhibition of this enzyme can have therapeutic potential in cancer treatment. In addition, this compound has been used to study the role of PARP in various biological processes, such as inflammation, oxidative stress, and cell death.

properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-5-3-6-15-11-17(20(25)23-19(14)15)13-24(9-10-27-2)21(26)16-7-4-8-18(22)12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCQIZLGVUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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